molecular formula C26H29NO3 B15338845 (E/Z)-4,4'-Dihydroxy Tamoxifen CAS No. 70822-67-2

(E/Z)-4,4'-Dihydroxy Tamoxifen

Cat. No.: B15338845
CAS No.: 70822-67-2
M. Wt: 403.5 g/mol
InChI Key: IDGYIEFKHBMNKS-QPLCGJKRSA-N
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Description

(E/Z)-4,4’-Dihydroxy Tamoxifen is a derivative of tamoxifen, a well-known selective estrogen receptor modulator (SERM) used primarily in the treatment of estrogen receptor-positive breast cancer. This compound exists in two isomeric forms, E and Z, which differ in the spatial arrangement of their atoms around the double bond. Both isomers exhibit unique biological activities and are of significant interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (E/Z)-4,4’-Dihydroxy Tamoxifen typically involves the hydroxylation of tamoxifen. One common method includes the use of a palladium-catalyzed hydroxylation reaction. The reaction conditions often involve the use of a palladium catalyst, a base such as potassium carbonate, and a suitable solvent like dimethylformamide. The reaction is carried out under an inert atmosphere, usually nitrogen, to prevent oxidation .

Industrial Production Methods

Industrial production of (E/Z)-4,4’-Dihydroxy Tamoxifen follows similar synthetic routes but on a larger scale. The process is optimized to increase yield and purity while minimizing the formation of side products. Techniques such as continuous flow chemistry and high-throughput screening are employed to enhance efficiency and scalability .

Chemical Reactions Analysis

Types of Reactions

(E/Z)-4,4’-Dihydroxy Tamoxifen undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various hydroxylated, oxidized, and substituted derivatives of (E/Z)-4,4’-Dihydroxy Tamoxifen. These products are often studied for their unique biological activities and potential therapeutic applications .

Scientific Research Applications

(E/Z)-4,4’-Dihydroxy Tamoxifen has a wide range of applications in scientific research:

Mechanism of Action

(E/Z)-4,4’-Dihydroxy Tamoxifen exerts its effects by binding to estrogen receptors, thereby modulating their activity. The compound can act as an agonist or antagonist depending on the tissue type. In breast tissue, it primarily acts as an antagonist, inhibiting the proliferation of estrogen receptor-positive cancer cells. The molecular targets include estrogen receptor alpha and beta, and the pathways involved are related to the regulation of gene expression and cell cycle progression .

Comparison with Similar Compounds

Similar Compounds

    Tamoxifen: The parent compound, used widely in breast cancer treatment.

    4-Hydroxytamoxifen: Another hydroxylated derivative with potent anti-estrogenic activity.

    Endoxifen: A metabolite of tamox

Properties

CAS No.

70822-67-2

Molecular Formula

C26H29NO3

Molecular Weight

403.5 g/mol

IUPAC Name

4-[(Z)-1-[4-[2-(dimethylamino)ethoxy]phenyl]-1-(4-hydroxyphenyl)but-1-en-2-yl]phenol

InChI

InChI=1S/C26H29NO3/c1-4-25(19-5-11-22(28)12-6-19)26(20-7-13-23(29)14-8-20)21-9-15-24(16-10-21)30-18-17-27(2)3/h5-16,28-29H,4,17-18H2,1-3H3/b26-25-

InChI Key

IDGYIEFKHBMNKS-QPLCGJKRSA-N

Isomeric SMILES

CC/C(=C(\C1=CC=C(C=C1)O)/C2=CC=C(C=C2)OCCN(C)C)/C3=CC=C(C=C3)O

Canonical SMILES

CCC(=C(C1=CC=C(C=C1)O)C2=CC=C(C=C2)OCCN(C)C)C3=CC=C(C=C3)O

Origin of Product

United States

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